Dichlororuthenium;1,3,5-trimethylbenzene

Beschreibung

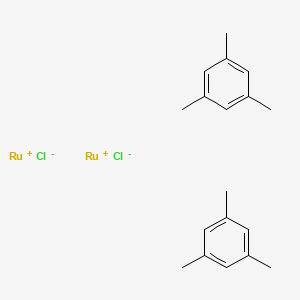

Dichloro(mesitylene)ruthenium(II) dimer (CAS 52462-31-4) is a half-sandwich organoruthenium complex with the molecular formula C₁₈H₂₄Cl₄Ru₂ and a molecular weight of 584.34 g/mol . The compound features two ruthenium centers bridged by chloride ligands, each coordinated to a mesitylene (1,3,5-trimethylbenzene) arene ligand. The mesitylene ligand provides steric bulk and electron-donating properties, stabilizing the Ru(II) center and influencing its catalytic behavior.

This dimer is widely employed as a precursor in organometallic synthesis and catalysis, particularly in C–H activation reactions and the preparation of bioactive complexes . Its stability under ambient conditions and compatibility with diverse substrates make it a versatile tool in asymmetric catalysis and pharmaceutical research.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

52462-31-4 |

|---|---|

Molekularformel |

C18H24Cl4Ru2 |

Molekulargewicht |

584.3 g/mol |

IUPAC-Name |

bis(dichlororuthenium);bis(1,3,5-trimethylbenzene) |

InChI |

InChI=1S/2C9H12.4ClH.2Ru/c2*1-7-4-8(2)6-9(3)5-7;;;;;;/h2*4-6H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |

InChI-Schlüssel |

BURZEBAWJUANFF-UHFFFAOYSA-J |

Kanonische SMILES |

CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.Cl[Ru]Cl.Cl[Ru]Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Synthetic Routes

The classical and most commonly employed method for synthesizing dichloro(mesitylene)ruthenium(II) dimer involves the direct reaction of ruthenium trichloride hydrate with mesitylene under reflux conditions in an alcoholic solvent, typically ethanol. This approach is a variation of the well-established "Winkhaus and Singer" method, originally developed for arene-ruthenium dichloride dimers with various arenes.

-

- Ruthenium trichloride hydrate (RuCl3·xH2O) is suspended in anhydrous ethanol.

- Mesitylene is added dropwise or in stoichiometric amounts.

- The mixture is heated under reflux, often under an inert atmosphere (nitrogen or argon) to prevent oxidation.

- The reaction proceeds with ruthenium(III) acting as an oxidizing agent, facilitating the formation of the Ru(II)-arene complex.

- After completion, the product precipitates or is extracted, then purified by filtration and recrystallization.

-

- Ruthenium(III) oxidizes the reduced arene to form a stable η^6-arene-Ru(II) complex.

- The product typically forms a dimer bridged by chloride ligands.

- The reaction yields are generally high (often >80%).

- The dimer is isolated as a brown/red diamagnetic solid with low solubility in common solvents.

This method has been successfully applied to mesitylene as the arene ligand, producing dichloro(mesitylene)ruthenium(II) dimer with high purity and yield.

Reaction Conditions and Optimization

-

- Ethanol is preferred due to its ability to dissolve ruthenium trichloride and facilitate the reaction.

- Inert atmosphere (N2 or Ar) is critical to avoid unwanted oxidation or degradation of the product.

-

- Reflux temperatures around 78 °C (ethanol boiling point) are typical.

- Attempts at lower temperatures or varying reflux times have been made, but reflux ensures complete reaction.

-

- After reaction, the mixture is cooled and filtered.

- The crude product is washed and recrystallized from suitable solvents such as tetrahydrofuran (THF) or ethanol.

- Soxhlet extraction with dry THF is sometimes used for further purification to remove unreacted materials and side products.

Alternative and Modern Preparation Methods

Continuous Flow Synthesis:

Recent advances have explored continuous flow methods for ruthenium arene complexes, although specific reports on dichloro(mesitylene)ruthenium(II) dimer are limited. Continuous flow reactors offer advantages such as better temperature control, scalability, and safety, especially when handling sensitive or hazardous reagents.Catalyst Precursor Utilization:

Dichloro(p-cymene)ruthenium(II) dimer, a related complex, is often prepared via similar routes and is commercially available. This precedent supports the feasibility of preparing dichloro(mesitylene)ruthenium(II) dimer by analogous methods.Ligand Exchange Reactions:

Post-synthesis, chloride ligands in the dimer can be partially or fully substituted by other ligands (e.g., iodide, bromide, thiocyanate) by treatment with corresponding salts, which can be used to tailor the complex’s properties.

Comparative Data Table: Preparation Parameters for Arene-Ruthenium Dichloride Dimers

| Parameter | Dichloro(mesitylene)ruthenium(II) Dimer | Notes/Comments |

|---|---|---|

| Ruthenium source | Ruthenium trichloride hydrate (RuCl3·xH2O) | Common oxidizing agent and metal source |

| Arene ligand | Mesitylene (1,3,5-trimethylbenzene) | Provides steric bulk and electronic effects |

| Solvent | Ethanol (anhydrous) | Facilitates dissolution and reflux |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and degradation |

| Temperature | Reflux (~78 °C) | Ensures complete reaction |

| Reaction time | Several hours (typically 3-6 h) | Optimized for yield and purity |

| Product isolation | Filtration and recrystallization | Soxhlet extraction with THF for purification |

| Product form | Brown/red solid, dimeric complex | Diamagnetic, low solubility |

| Typical yield | 80-90% | High yield with standard method |

Research Findings and Notes

- Ruthenium(III) acts as a strong oxidant, enabling the formation of the arene-Ru(II) complex by oxidizing the reduced arene intermediate.

- The mesitylene ligand stabilizes the ruthenium center through η^6-coordination, influencing the electronic and steric environment of the complex.

- The resulting dimer features bridging chloride ligands, which can be modified post-synthesis for catalytic tuning.

- The preparation method is robust and reproducible, suitable for laboratory-scale synthesis and potentially scalable with continuous flow techniques.

- Analytical data (NMR, elemental analysis) confirm the structure and purity of the product, with characteristic signals for complexed and uncomplexed arene protons.

- Moisture sensitivity requires careful handling and storage under inert conditions to maintain compound integrity.

Analyse Chemischer Reaktionen

Types of Reactions: Dichloro(mesitylene)ruthenium(II) dimer undergoes various types of reactions, including:

Oxidation: It can be oxidized to higher oxidation states of ruthenium.

Reduction: The compound can be reduced to form lower oxidation state species.

Substitution: Ligands such as chloride can be substituted with other ligands like phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents like hydrogen gas or hydrides are used.

Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, under inert atmosphere.

Major Products:

Oxidation: Higher oxidation state ruthenium complexes.

Reduction: Lower oxidation state ruthenium species.

Substitution: Ruthenium complexes with new ligands replacing chloride.

Wissenschaftliche Forschungsanwendungen

Dichloro(mesitylene)ruthenium(II) dimer is widely used in scientific research due to its catalytic properties. Some key applications include:

Wirkmechanismus

The mechanism by which dichloro(mesitylene)ruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center to substrates, facilitating various chemical transformations. The mesitylene ligand stabilizes the ruthenium center, while the chloride ligands can be substituted to activate the metal center for catalysis. The compound often adopts a pseudo-octahedral “piano-stool” structure, which is crucial for its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Ru(II) Dimers

Table 2: Catalytic Performance in Selected Reactions

Q & A

Basic Research Questions

Q. How is Dichloro(mesitylene)ruthenium(II) dimer synthesized, and what analytical methods confirm its structural integrity?

- Methodology : The dimer is typically synthesized via ligand substitution reactions using mesitylene (1,3,5-trimethylbenzene) and ruthenium(III) chloride under inert conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm ligand coordination and oxidation state, while X-ray crystallography resolves the dimeric structure. Purity is assessed via elemental analysis and mass spectrometry .

Q. What are the primary catalytic applications of Dichloro(mesitylene)ruthenium(II) dimer in organic synthesis?

- Methodology : The compound serves as a precursor for C-H activation and transfer hydrogenation reactions. For example, it catalyzes the reduction of nitriles to primary amines under mild conditions. Optimization involves varying solvents (e.g., ethanol or THF) and temperatures (40–80°C) to enhance yield and selectivity .

Q. What safety protocols are critical when handling air-sensitive ruthenium dimers?

- Methodology : Store the compound under argon at 2–8°C to prevent oxidation. Use gloveboxes for weighing and dispensing. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills require inert absorption (e.g., sand) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How does the electronic structure of Dichloro(mesitylene)ruthenium(II) dimer influence its catalytic activity in comparison to p-cymene analogs?

- Methodology : Mesitylene’s electron-donating methyl groups enhance electron density at the Ru center, stabilizing transition states in catalytic cycles. Comparative studies using cyclic voltammetry and DFT calculations reveal higher oxidative stability versus p-cymene derivatives, impacting turnover numbers in hydrogenation reactions .

Q. What mechanistic insights explain discrepancies in reported catalytic efficiency for C-H bond functionalization?

- Methodology : Contradictions arise from solvent polarity and ligand lability. Kinetic studies (e.g., UV-Vis monitoring of intermediate species) and isotopic labeling (e.g., D₂O for H/D exchange experiments) clarify rate-determining steps. Reproducibility requires strict control of moisture and oxygen levels .

Q. How can Dichloro(mesitylene)ruthenium(II) dimer be modified to enhance selectivity in asymmetric catalysis?

- Methodology : Introduce chiral ligands (e.g., BINAP or Josiphos) via ligand-exchange reactions. Enantiomeric excess (ee) is quantified using chiral HPLC or NMR with chiral shift reagents. Recent work demonstrates improved ee (up to 92%) in ketone reductions by tuning steric bulk .

Data Analysis & Experimental Design

Q. What strategies mitigate variability in catalytic performance across different research groups?

- Methodology : Standardize reaction parameters (solvent grade, temperature control, substrate ratios) and use internal standards (e.g., ferrocene for NMR). Collaborative round-robin testing and open-data platforms ensure reproducibility. Cross-validation with alternative catalysts (e.g., Cp*Ru systems) isolates compound-specific effects .

Q. How do steric effects of mesitylene impact substrate scope in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.